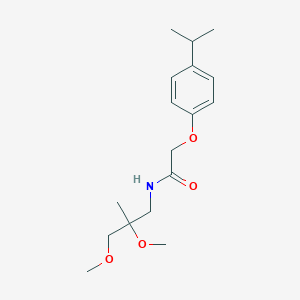
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives and their biological activities, which can provide insights into the potential characteristics and behaviors of the compound . For instance, acetamide derivatives have been studied for their potential as prostacyclin receptor agonists, anticancer agents, and anticonvulsants, indicating a broad range of possible pharmacological applications for such compounds .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride or an ester. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized by reacting N-methylchloroacetamide with 4-phenoxyphenol using anhydrous potassium carbonate in DMF . These methods could potentially be adapted for the synthesis of "N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide" by choosing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using HNMR, LC-MS, and X-ray crystallography, revealing intermolecular hydrogen bonds and intramolecular interactions that could influence the compound's properties . The molecular structure analysis of "N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide" would likely involve similar techniques to determine its conformation and bonding patterns.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide can participate in transsilylation reactions, leading to the formation of new heterocyclic compounds . The reactivity of "N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide" would depend on the presence of reactive sites such as the acetamide carbonyl group, which could be involved in nucleophilic addition or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of silyl groups can affect the hydrolytic stability of the compounds . The acetamide moiety typically contributes to the formation of hydrogen bonds, which can affect the compound's solubility and boiling point . The specific properties of "N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide" would need to be determined experimentally, but its structure suggests it may have moderate solubility in organic solvents and the potential to form hydrogen bonds.
科学的研究の応用
Anticancer Properties
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and analyzed for its anticancer activity. The compound targets the VEGFr receptor, indicating potential applications in cancer treatment. Its structure was elucidated using elemental analyses and spectroscopic techniques, and its anticancer activity was confirmed through in silico modeling studies (Gopal Sharma et al., 2018).
Synthetic Applications
A study describes the high-yielding cyclisation of a related compound to produce (±)-crispine A, demonstrating the compound's use in synthetic chemistry. This process involves an acyliminium ion cyclisation, showcasing the compound's versatility in chemical synthesis (F. King, 2007).
Potential Pesticides
New derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This study provides valuable data on diffraction, including experimental and calculated peak positions, intensities, and unit-cell parameters (E. Olszewska et al., 2009).
Environmental Toxicology
An update on the biological effects of acetamide and its derivatives, including environmental toxicology, has been published. This work significantly expands the knowledge around the biological consequences of exposure to these chemicals, emphasizing their commercial importance and the varying biological responses among different derivatives (G. Kennedy, 2001).
Photoinitiator Applications
2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide was synthesized for use as a nano-photoinitiator in the preparation of PMMA hybrid networks in an air atmosphere. This study highlights the compound's role in initiating polymerization through intramolecular hydrogen abstraction, leading to improved thermal stability in polymer/filler networks (Gonul S. Batibay et al., 2020).
特性
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-13(2)14-6-8-15(9-7-14)22-10-16(19)18-11-17(3,21-5)12-20-4/h6-9,13H,10-12H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRAAQLEIIRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)
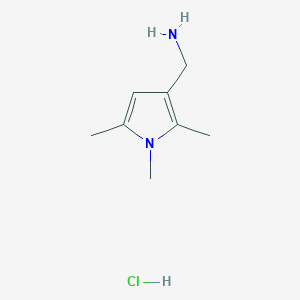

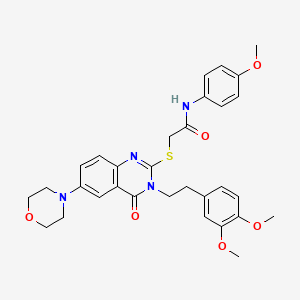

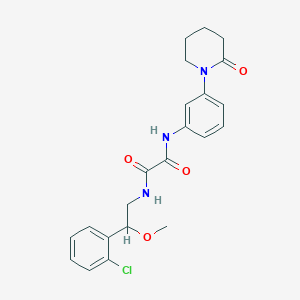

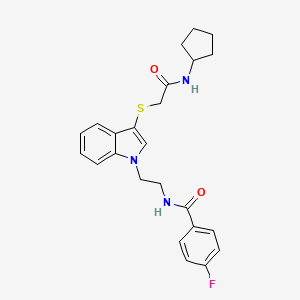
![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)

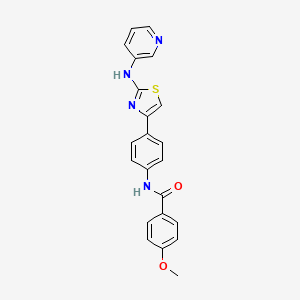
![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)